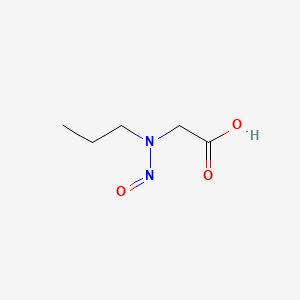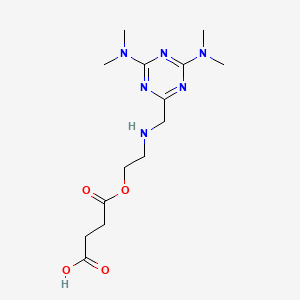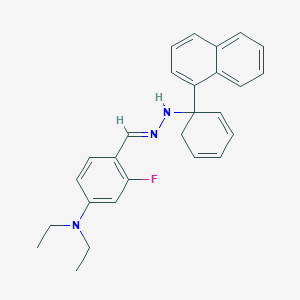
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone typically involves the condensation reaction between 4-(Diethylamino)-2-fluorobenzaldehyde and 1-naphthylphenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly against breast and pancreatic cancer cell lines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, in cancer cells, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde Hydrazone: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-Fluorobenzaldehyde Hydrazone: Lacks the diethylamino and naphthylphenyl groups, making it less complex.
1-Naphthylphenylhydrazone: Similar but without the diethylamino and fluorobenzaldehyde components.
Uniqueness
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
94089-09-5 |
|---|---|
分子式 |
C27H28FN3 |
分子量 |
413.5 g/mol |
IUPAC名 |
N,N-diethyl-3-fluoro-4-[(E)-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C27H28FN3/c1-3-31(4-2)23-16-15-22(26(28)19-23)20-29-30-27(17-8-5-9-18-27)25-14-10-12-21-11-6-7-13-24(21)25/h5-17,19-20,30H,3-4,18H2,1-2H3/b29-20+ |
InChIキー |
OTZXBBKEVOSTAL-ZTKZIYFRSA-N |
異性体SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC2(CC=CC=C2)C3=CC=CC4=CC=CC=C43)F |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC2(CC=CC=C2)C3=CC=CC4=CC=CC=C43)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


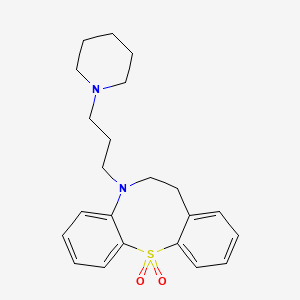
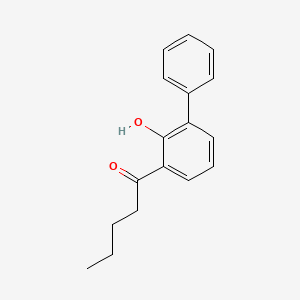
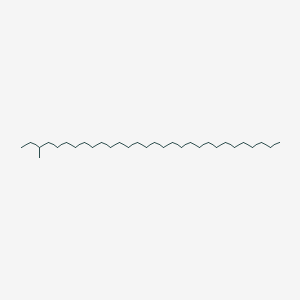

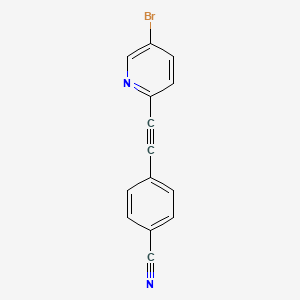
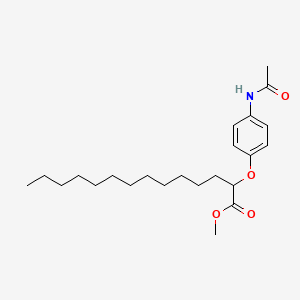
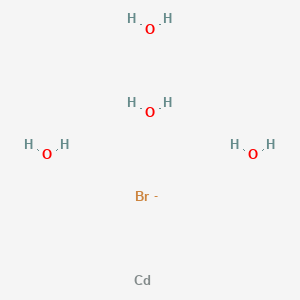
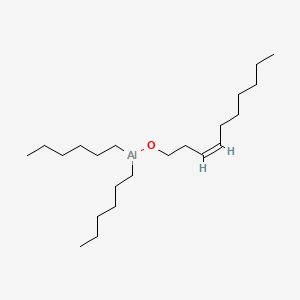
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)
